molecular formula C12H13N3O2 B8668129 ethyl 1-(4-aminophenyl)-1H-imidazole-4-carboxylate

ethyl 1-(4-aminophenyl)-1H-imidazole-4-carboxylate

Cat. No.: B8668129
M. Wt: 231.25 g/mol
InChI Key: ZWIWUDKKPILWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-aminophenyl)-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 1-(4-aminophenyl)imidazole-4-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-7-15(8-14-11)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3

InChI Key

ZWIWUDKKPILWPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(4-nitrophenyl)imidazole-4-carboxylic acid ethyl ester (see part (i)) (950 mg, 3.64 mmol) and tin (II) chloride (4.11 g, 18.2 mmol) in absolute ethanol (30 ml) was heated under reflux for 30 minutes under nitrogen. After cooling to room temperature the mixture was concentrated under reduced pressure and then partitioned between ethyl acetate (30 ml) and saturated sodium hydrogen carbonate solution (20 ml). The aqueous layer was extracted with ethyl acetate (30 ml) and the combined organic layers were dried (MgSO4) and concentrated under reduced pressure to give 1-(4-aminophenyl)imidazole-4-carboxylic acid ethyl ester (810 mg, 96%) as a yellow oil.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Palladium(0) (10% w/w on carbon, 50% wet, 1.25 g, 47.8 mmol) was added to a solution of ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate (for a preparation see Intermediate 86) (12.5 g, 47.8 mmol) and ammonium formate (7.54 g, 120 mmol) in ethanol (250 mL). The reaction mixture was refluxed for 4 h then cooled to room temperature and filtered through celite. The solvent was removed in vacuo to give ethyl 1-(4-aminophenyl)-1H-imidazole-4-carboxylate (9.41 g, 40.7 mmol, 85%) as a colourless oil.
[Compound]
Name
Intermediate 86
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.25 g
Type
catalyst
Reaction Step Four

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